molecular formula C14H29NO3 B6340626 tert-Butyl 3-[(3-butoxypropyl)amino]propanoate CAS No. 1221342-29-5

tert-Butyl 3-[(3-butoxypropyl)amino]propanoate

Cat. No.: B6340626
CAS No.: 1221342-29-5
M. Wt: 259.38 g/mol
InChI Key: SDYYJHHKFONNJR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate is a chemical compound with the molecular formula C14H29NO3 and a molecular weight of 259.38 g/mol.

Preparation Methods

The synthesis of tert-Butyl 3-[(3-butoxypropyl)amino]propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 3-butoxypropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction to produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in biological studies to investigate its effects on different biological systems.

    Industry: The compound is used in the production of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-butoxypropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate can be compared with other similar compounds, such as:

    Tert-Butyl 3-(3-aminopropoxy)propanoate: This compound has a similar structure but differs in the substituent groups attached to the propanoate moiety.

    Tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: This compound contains a chlorobenzyl group instead of the butoxypropyl group.

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl 3-(3-butoxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-5-6-11-17-12-7-9-15-10-8-13(16)18-14(2,3)4/h15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYYJHHKFONNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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